tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate
Overview
Description
“tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate” is a chemical compound with the CAS Number: 214973-83-8 . It has a molecular weight of 314.22 and its IUPAC name is tert-butyl 1-(4-bromophenyl)-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
- Synthesis Processes : The compound has been utilized in the synthesis of lymphocyte function-associated antigen 1 inhibitors, involving Kulinkovich–Szymoniak cyclopropanation and in situ amide formation (Li et al., 2012).
- Characterization Using NMR : 2D heteronuclear NMR experiments have been applied for structural characterization of tert-butyl carbamate derivatives, showcasing their utility in analytical chemistry (Aouine et al., 2016).
Application in Medicinal Chemistry and Drug Synthesis
- Antimicrobial Agent Synthesis : The compound has been used in the synthesis of azetidines, showing potential as antimicrobial agents (Doraswamy & Ramana, 2013).
- Proteasome Inhibitor Synthesis : It has been employed in the synthesis of (+)-lactacystin, a potent proteasome inhibitor (Ooi et al., 2004).
Chemical Protection and Activation
- Safety-Catch Nitrogen Protecting Group : The compound has been developed as a safety-catch amine protection group, demonstrating its role in protecting functional groups in organic synthesis (Surprenant & Lubell, 2006).
Other Chemical Applications
- Vanadium(V) Complexes Synthesis : It plays a role in the synthesis of oxidovanadium(V) complexes, contributing to inorganic and coordination chemistry (Back et al., 2012).
- Chiral Stationary Phase for HPLC : The compound is used in creating chiral stationary phases for high-performance liquid chromatography (HPLC), highlighting its application in chromatographic techniques (Li et al., 2009).
- Organic Photovoltaic Materials : It is a precursor in the production of organic photovoltaic materials, signifying its role in materials science (Chmovzh & Rakitin, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJIFNNVRMXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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